molecular formula C14H16N2O2S2 B2875612 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid CAS No. 307341-23-7

4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid

Cat. No.: B2875612
CAS No.: 307341-23-7
M. Wt: 308.41
InChI Key: JHNTZRJVXCOHTH-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is a complex organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the larger family of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphorane with alkyl isocyanates to form carbodiimides, which then react with various nucleophilic reagents under mild conditions . Another approach uses the Gewald reaction, starting with cyclohexanone to produce various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include copper sulfate and sodium ascorbate for click reactions , and various nucleophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl isocyanates can produce carbodiimides, which can further react to form various derivatives .

Scientific Research Applications

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets. For instance, phosphorylation of certain proteins can create binding sites that inhibit their activity . This compound’s structure allows it to interact with various enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to form various derivatives makes it a versatile compound in scientific research and industrial applications.

Biological Activity

4-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is a compound belonging to the thienopyrimidine family. This compound exhibits diverse biological activities that have garnered attention in pharmacological research. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is C10H12N2OSC_{10}H_{12}N_2OS, with a molecular weight of approximately 206.26 g/mol. The structure features a thiophene ring fused to a pyrimidine ring, which is characteristic of thienopyrimidines .

Antioxidant Activity

Research has indicated that thienopyrimidine derivatives possess significant antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals, thus providing protective effects against oxidative stress . The antioxidant activity was assessed using the DPPH assay, which is a common method for evaluating the free radical scavenging ability of compounds.

Antihypertensive Effects

In studies involving various derivatives of thienopyrimidine compounds, it was found that some exhibited notable antihypertensive effects. For instance, specific derivatives showed significant reductions in systolic blood pressure in animal models . The mechanisms behind these effects often involve modulation of angiotensin II receptors or inhibition of urease enzymes.

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Proteus mirabilis and Helicobacter pylori, which are associated with urinary tract infections and ulcers . The biological evaluation involved agar well diffusion methods to determine the minimum inhibitory concentrations (MIC).

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of thienopyrimidines and evaluated their biological activities. The results indicated that modifications at specific positions on the thienopyrimidine structure could enhance biological efficacy .

Table 1: Biological Activities of Thienopyrimidine Derivatives

Compound CodeAntioxidant Activity (DPPH Assay)Antihypertensive Effect (Systolic BP Reduction)Antimicrobial Activity (MIC against H. pylori)
AV178% inhibition82.41 ± 4.32 mmHg12 µg/mL
AV285% inhibition69.21 ± 1.72 mmHg10 µg/mL
AV390% inhibition79.31 ± 3.34 mmHg15 µg/mL

The biological activity of 4-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid may be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Antihypertensive Mechanism : Inhibition of angiotensin II receptors leads to vasodilation and reduced blood pressure.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function contributes to its antimicrobial efficacy.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-11(18)6-3-7-19-13-12-9-4-1-2-5-10(9)20-14(12)16-8-15-13/h8H,1-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNTZRJVXCOHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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